molecular formula C26H29N3O2 B2371542 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2380068-33-5

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2371542
CAS RN: 2380068-33-5
M. Wt: 415.537
InChI Key: GJRRFTDJPLHROZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one, also known as TBPB, is a small molecule that has gained significant attention in the scientific research community due to its potential use in various applications. TBPB is a potent activator of transient receptor potential ankyrin 1 (TRPA1) channels, which are ion channels found in sensory neurons. The activation of TRPA1 channels by TBPB has been shown to have various biochemical and physiological effects, making it a promising tool in scientific research.

Mechanism of Action

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one activates TRPA1 channels by covalently modifying cysteine residues on the channel protein. This covalent modification leads to the opening of the ion channel, allowing ions to flow into the cell. The influx of ions leads to the depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of TRPA1 channels by 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have various biochemical and physiological effects. These effects include the induction of pain and inflammation, the modulation of respiratory function, and the regulation of gastrointestinal motility. 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its potency and specificity for TRPA1 channels. 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to be a highly potent activator of TRPA1 channels, making it a useful tool for studying these channels. However, one of the limitations of using 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one is its potential for off-target effects. 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to activate other ion channels in addition to TRPA1 channels, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the use of 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one in scientific research. One direction is the development of more potent and specific TRPA1 channel activators. Another direction is the use of 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one in the development of novel therapeutics for pain and inflammation. 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has also been suggested as a potential tool for the study of TRPA1 channels in various disease states, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one in scientific research.
In conclusion, 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one is a small molecule that has gained significant attention in the scientific research community due to its potential use in various applications. Its potency and specificity for TRPA1 channels make it a useful tool for studying these channels and their role in various physiological processes. Further research is needed to fully understand the potential applications of 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one in scientific research.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one involves several steps, starting with the reaction of 4-phenylbenzoyl chloride with piperidine to form 1-(4-phenylbenzoyl)piperidine. This intermediate is then reacted with tert-butyl 2-bromoacetate to form tert-butyl 2-(1-(4-phenylbenzoyl)piperidin-4-yl) acetate. The final step involves the reaction of tert-butyl 2-(1-(4-phenylbenzoyl)piperidin-4-yl) acetate with hydrazine hydrate to form 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one.

Scientific Research Applications

6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has been used in various scientific research applications, including the study of pain and inflammation. The activation of TRPA1 channels by 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to induce pain and inflammation in animal models, making it a useful tool for studying these processes. 6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one has also been used to study the role of TRPA1 channels in various physiological processes, including respiratory function and gastrointestinal motility.

properties

IUPAC Name

6-tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-26(2,3)23-13-14-24(30)29(27-23)22-15-17-28(18-16-22)25(31)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14,22H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRRFTDJPLHROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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